molecular formula C30H27N3O4 B3940802 N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide

N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide

Cat. No. B3940802
M. Wt: 493.6 g/mol
InChI Key: OKVBQGYHAPGBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide, commonly referred to as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the regulation of extracellular matrix (ECM) turnover and remodeling. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

Mechanism of Action

BB-94 exerts its inhibitory effects on N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides by binding to the catalytic zinc ion in the active site of the enzyme. This binding prevents the enzyme from cleaving its substrates, thereby inhibiting the breakdown of ECM components such as collagen, elastin, and proteoglycans. This mechanism of action makes BB-94 a potential therapeutic agent for diseases associated with excessive ECM degradation, such as cancer and arthritis.
Biochemical and Physiological Effects:
BB-94 has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. BB-94 has been shown to inhibit the migration and invasion of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. BB-94 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of BB-94 is its potent inhibitory effects on N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides, which makes it a useful tool for studying the role of N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides in various diseases. However, BB-94 has some limitations for lab experiments, including its low solubility in water and its potential off-target effects on other enzymes. Additionally, the use of BB-94 in animal models requires careful consideration due to its potential toxicity and limited bioavailability.

Future Directions

There are several future directions for the use of BB-94 in scientific research. One potential direction is the development of more potent and selective N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide inhibitors based on the structure of BB-94. Another direction is the use of BB-94 in combination with other therapeutic agents to enhance their efficacy in the treatment of various diseases. Additionally, the use of BB-94 in the development of novel biomaterials for tissue engineering and regenerative medicine is an area of active research.

Scientific Research Applications

BB-94 has been widely used in scientific research for its potent inhibitory effects on N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides. N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. BB-94 has been shown to inhibit the activity of several N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamides, including N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide-1, N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide-2, N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide-3, and N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide-9, both in vitro and in vivo.

properties

IUPAC Name

2-benzamido-N-[1-(2-methoxyanilino)-1-oxo-3-phenylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O4/c1-37-27-19-11-10-18-25(27)32-30(36)26(20-21-12-4-2-5-13-21)33-29(35)23-16-8-9-17-24(23)31-28(34)22-14-6-3-7-15-22/h2-19,26H,20H2,1H3,(H,31,34)(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVBQGYHAPGBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzoylamino)-N~1~-[1-benzyl-2-(2-methoxyanilino)-2-oxoethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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